molecular formula C19H19N3O3 B277448 N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide

货号 B277448
分子量: 337.4 g/mol
InChI 键: MKHASQVOOPVTEA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as E-3810, is a chemical compound that has been extensively studied for its potential use in treating cancer. This compound belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies.

作用机制

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 is a protein that plays a key role in angiogenesis. By inhibiting VEGFR2, N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide can prevent the formation of new blood vessels and starve the tumor of nutrients and oxygen. In addition, N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been found to inhibit other signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit angiogenesis, induce apoptosis (programmed cell death) in cancer cells, and inhibit cancer cell migration and invasion. N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been found to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. In addition, N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been found to have low toxicity and is well tolerated in animal models.

实验室实验的优点和局限性

One of the main advantages of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is its potent anti-angiogenic activity. This makes it a promising candidate for the treatment of cancer, as angiogenesis is a key process in tumor growth and metastasis. In addition, N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been found to have low toxicity and is well tolerated in animal models, which is important for the development of a safe and effective cancer therapy. However, one of the limitations of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the development of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide as a cancer therapy. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to develop more effective formulations of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide that improve its solubility and bioavailability. In addition, further preclinical studies are needed to determine the optimal dose and treatment regimen for N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in different types of cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in humans.

合成方法

The synthesis of N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves the reaction of 4-amino-3-chloroquinazoline with 2-ethoxybenzoyl chloride in the presence of a base. The resulting product is then treated with propanoic acid to obtain N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. This synthesis method has been reported in several scientific papers and has been optimized for high yield and purity.

科学研究应用

N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied for its potential use in treating cancer. It has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to the tumor. By inhibiting angiogenesis, N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide can prevent the growth and spread of cancer cells. In addition, N-(2-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been found to have anti-tumor activity in several preclinical models, including breast cancer, lung cancer, and glioblastoma.

属性

分子式

C19H19N3O3

分子量

337.4 g/mol

IUPAC 名称

N-(2-ethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H19N3O3/c1-2-25-17-10-6-5-9-16(17)21-18(23)11-12-22-13-20-15-8-4-3-7-14(15)19(22)24/h3-10,13H,2,11-12H2,1H3,(H,21,23)

InChI 键

MKHASQVOOPVTEA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O

规范 SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。